

# Solubility Profile of 3-Methyluracil: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 3-Methyluracil

Cat. No.: B7734913

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## Abstract

**3-Methyluracil**, a methylated derivative of uracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.<sup>[1]</sup> Its utility as a scaffold or intermediate necessitates a thorough understanding of its physicochemical properties, paramount among which is solubility. This guide provides a detailed exploration of the solubility of **3-methyluracil** across various solvent systems. We will delve into its fundamental physicochemical characteristics, present known solubility data, detail robust experimental protocols for solubility determination, analyze the key factors influencing its solubility, and touch upon thermodynamic models for solubility prediction. This document is intended to serve as a critical resource for researchers, formulation scientists, and drug development professionals working with this compound.

## Physicochemical Properties of 3-Methyluracil

A foundational understanding of a compound's intrinsic properties is essential to rationalize its solubility behavior. **3-Methyluracil** (3-MeU) is a pyrimidone, specifically uracil with a methyl group at the N3 position.<sup>[2][3]</sup>

Key physicochemical parameters are summarized below. These values are critical as they dictate the intermolecular forces at play between the solute (**3-Methyluracil**) and various solvents.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	126.11 g/mol	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	3-methylpyrimidine-2,4(1H,3H)-dione	<a href="#">[2]</a>
CAS Number	608-34-4	<a href="#">[2]</a> <a href="#">[4]</a>
pKa	9.95 ± 0.10 (Predicted)	<a href="#">[4]</a>
Crystal Structure	Orthorhombic, Space Group Pbnm	<a href="#">[6]</a>
Appearance	Powder	

The presence of two carbonyl groups and an N-H proton allows **3-methyluracil** to act as both a hydrogen bond donor and acceptor. Its predicted pKa of ~9.95 indicates it is a very weak acid, with the N1 proton being ionizable under strongly alkaline conditions.[\[4\]](#)

## Solubility of 3-Methyluracil in Various Solvents

Solubility is a critical parameter that impacts everything from reaction kinetics in synthesis to bioavailability in drug formulations.[\[7\]](#)[\[8\]](#) The data for **3-methyluracil**, while not exhaustively published across all conceivable solvents, provides a clear picture of its general behavior.

Solvent	Reported Solubility	Temperature	Comments	Source
Water	200 g/L	Not Stated	High aqueous solubility is indicated.	<a href="#">[4]</a>
1 M NaOH	50 mg/mL	Not Stated	Soluble; ionization at high pH enhances solubility.	
Methanol	50 mg/mL	Not Stated	Soluble in polar protic solvents.	

**Analysis of Solubility Behavior:** The high reported solubility in water is consistent with the molecule's ability to form multiple hydrogen bonds.[\[4\]](#) Its solubility in methanol, a polar protic solvent, further supports this. The significant solubility in 1 M NaOH is a direct consequence of its acidic N1 proton; at a pH well above its pKa, the molecule is deprotonated to form a highly water-soluble salt.

## Experimental Determination of Thermodynamic Solubility

For drug development, the thermodynamic solubility is the most crucial value. It represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, in the presence of excess solid drug.[\[9\]](#)[\[10\]](#) This is distinct from kinetic solubility, which is often measured in high-throughput screens and can be influenced by factors like the dissolution rate and the use of co-solvents like DMSO.[\[9\]](#)[\[11\]](#)

The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask Method.[\[12\]](#) This method is reliable and widely accepted for its accuracy.[\[12\]](#)

## Detailed Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is truly reached.

**Principle:** An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the concentration of the dissolved compound in the solvent reaches a constant value. This constant concentration is the equilibrium (thermodynamic) solubility.

**Materials:**

- **3-Methyluracil** (solid powder)
- Solvent of interest (e.g., Water, Phosphate Buffer pH 7.4, Ethanol)
- Volumetric flasks, screw-capped vials (e.g., 2 mL glass vials)
- Orbital shaker or rotator with temperature control
- Centrifuge or syringe filters (e.g., 0.22  $\mu\text{m}$  PVDF)
- Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

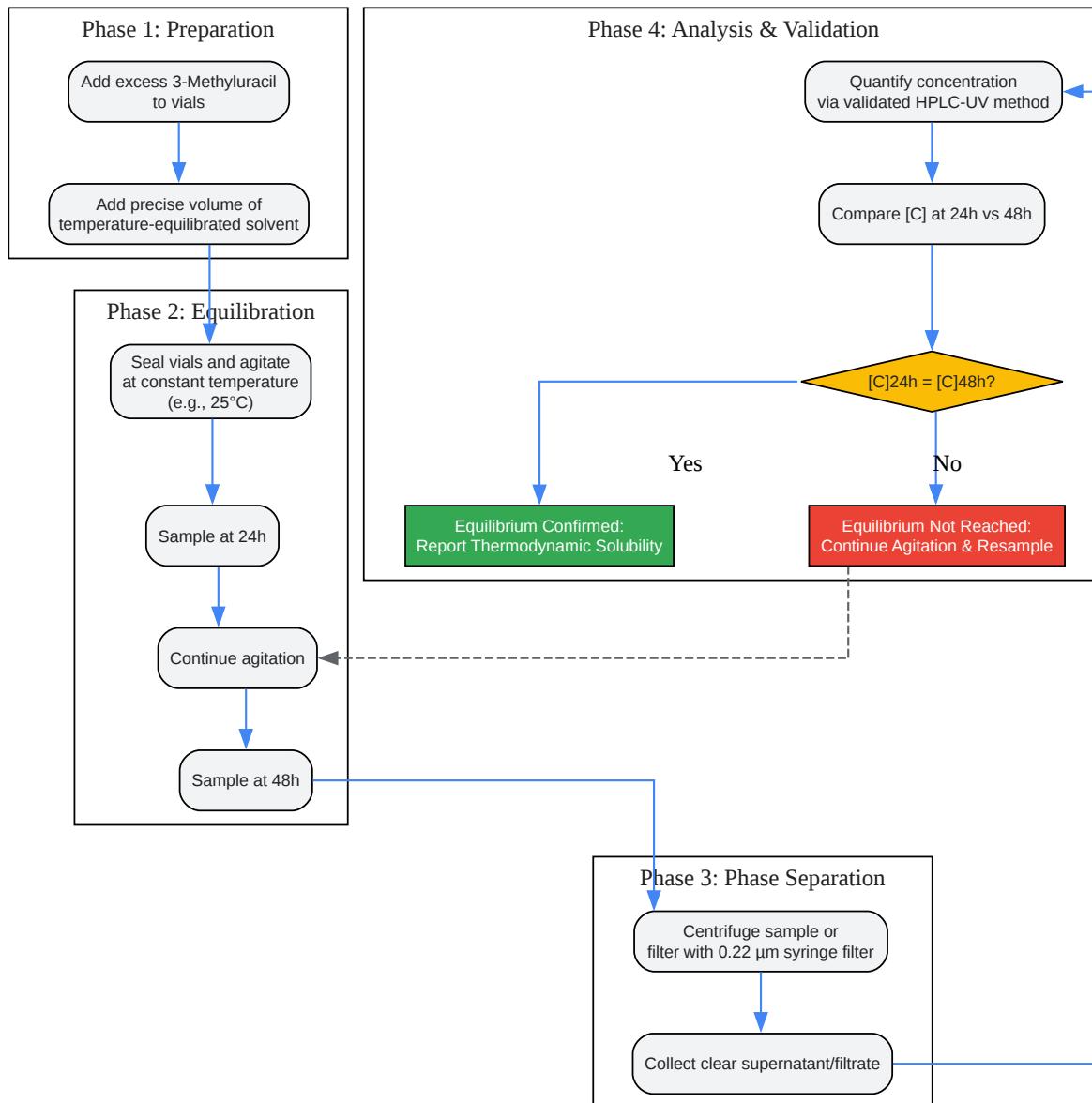
**Step-by-Step Methodology:**

- **Preparation:** Add an excess of solid **3-methyluracil** to a series of vials.
  - **Causality:** Using an excess of solid is non-negotiable. It ensures that the solution remains saturated throughout the experiment, which is the definition of equilibrium solubility.[\[12\]](#) A good starting point is to add at least 2-3 times the expected soluble amount.
- **Solvent Addition:** Accurately dispense a known volume of the pre-equilibrated solvent into each vial.
- **Equilibration:** Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[\[13\]](#)
  - **Causality:** Agitation is required to facilitate the dissolution process and prevent settling, but it should not be so vigorous as to cause particle attrition. Temperature control is critical as solubility is highly temperature-dependent.[\[7\]](#)[\[14\]](#)
- **Sampling & Validation:** Agitate the vials for an extended period. To validate that equilibrium has been reached, take samples at multiple time points.

- Initial Time Point: After 24 hours, pause agitation and allow the vials to stand for 30 minutes for solids to settle.
- Second Time Point: Continue agitation for another 24 hours (48 hours total) and repeat the sampling process.
- Trustworthiness: The system is self-validating if the measured concentration at 48 hours is identical (within experimental error) to the concentration at 24 hours.[15] If the concentration is still increasing, the experiment must be continued until a plateau is reached.

- Phase Separation: Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid without altering the equilibrium.
  - Method A (Preferred): Centrifuge the vials at high speed to pellet the excess solid.
  - Method B: Filter the suspension using a syringe filter chemically compatible with the solvent.[9]
  - Causality: Failure to completely remove undissolved solid particles will lead to artificially high and erroneous solubility values. The first few drops from a syringe filter should be discarded to saturate any potential binding sites on the filter membrane.[9]
- Analysis: Quantify the concentration of **3-methyluracil** in the clear filtrate or supernatant using a pre-validated analytical method, such as HPLC-UV.[8][11]
  - Prepare a standard calibration curve of **3-methyluracil** in the same solvent.
  - Dilute the sample if necessary to fall within the linear range of the calibration curve.
  - Calculate the final solubility, accounting for any dilutions, and report in units such as mg/mL or mol/L.

## Experimental Workflow Diagram

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